molecular formula C8H20Cl2N2 B13509464 N-[2-(dimethylamino)ethyl]cyclobutanamine dihydrochloride

N-[2-(dimethylamino)ethyl]cyclobutanamine dihydrochloride

Cat. No.: B13509464
M. Wt: 215.16 g/mol
InChI Key: WMWPJMPLKHQMPE-UHFFFAOYSA-N
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Description

N-[2-(dimethylamino)ethyl]cyclobutanamine dihydrochloride is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and industrial applications. It is characterized by its molecular formula C8H19ClN2 and a molecular weight of 178.7 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dimethylamino)ethyl]cyclobutanamine dihydrochloride typically involves the reaction of cyclobutanamine with 2-(dimethylamino)ethyl chloride under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a base to facilitate the formation of the desired product. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity of the compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors. The product is then purified using techniques such as crystallization or chromatography to obtain the final compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-[2-(dimethylamino)ethyl]cyclobutanamine dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as halides, cyanides, or amines.

Major Products Formed

    Oxidation: N-oxides of N-[2-(dimethylamino)ethyl]cyclobutanamine.

    Reduction: Amine derivatives with reduced functional groups.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(dimethylamino)ethyl]cyclobutanamine dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with cellular components.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for the development of pharmaceutical drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of N-[2-(dimethylamino)ethyl]cyclobutanamine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, leading to changes in their activity and function. This interaction can result in various biological effects, including modulation of cellular signaling pathways and alteration of metabolic processes .

Comparison with Similar Compounds

Similar Compounds

    N-[2-(dimethylamino)ethyl]acridine-4-carboxamide dihydrochloride: A topoisomerase II-directed DNA intercalator with high experimental solid-tumour activity.

    Dimethylamine: A secondary amine with similar structural features but different chemical properties.

    Cyclobutanamine: The parent compound of N-[2-(dimethylamino)ethyl]cyclobutanamine dihydrochloride.

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.

Properties

Molecular Formula

C8H20Cl2N2

Molecular Weight

215.16 g/mol

IUPAC Name

N-cyclobutyl-N',N'-dimethylethane-1,2-diamine;dihydrochloride

InChI

InChI=1S/C8H18N2.2ClH/c1-10(2)7-6-9-8-4-3-5-8;;/h8-9H,3-7H2,1-2H3;2*1H

InChI Key

WMWPJMPLKHQMPE-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCNC1CCC1.Cl.Cl

Origin of Product

United States

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